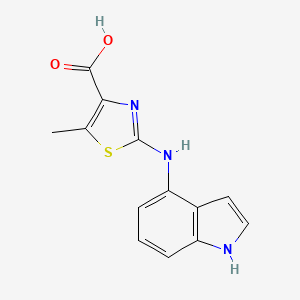
2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid is a complex organic compound that features both an indole and a thiazole ring. The indole ring is a common structure in many natural and synthetic compounds, known for its biological activity. The thiazole ring, on the other hand, is a sulfur-containing heterocycle that is also found in various biologically active molecules. The combination of these two rings in a single molecule makes this compound a compound of significant interest in medicinal chemistry and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid typically involves the formation of the indole and thiazole rings separately, followed by their coupling. One common method for synthesizing the indole ring is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are recyclable and environmentally friendly would also be a key consideration in the industrial production process.
化学反应分析
Types of Reactions
2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group on the indole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学研究应用
2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid is not fully understood, but it is believed to involve the interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes in the body, while the thiazole ring can form strong interactions with metal ions and other biomolecules. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes, resulting in the compound’s bioactivity.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone that regulates growth and development.
Thiazole-4-carboxylic acid: A precursor for the synthesis of various thiazole derivatives.
Indole-2-carboxylic acid: A compound with antimicrobial and anticancer properties.
Uniqueness
2-((1H-Indol-4-yl)amino)-5-methylthiazole-4-carboxylic acid is unique in that it combines the bioactive properties of both the indole and thiazole rings in a single molecule. This dual functionality allows it to interact with a wider range of molecular targets and exhibit a broader spectrum of biological activity compared to compounds that contain only one of these rings.
属性
分子式 |
C13H11N3O2S |
|---|---|
分子量 |
273.31 g/mol |
IUPAC 名称 |
2-(1H-indol-4-ylamino)-5-methyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H11N3O2S/c1-7-11(12(17)18)16-13(19-7)15-10-4-2-3-9-8(10)5-6-14-9/h2-6,14H,1H3,(H,15,16)(H,17,18) |
InChI 键 |
PILVCQYNVQKRQF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(S1)NC2=CC=CC3=C2C=CN3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


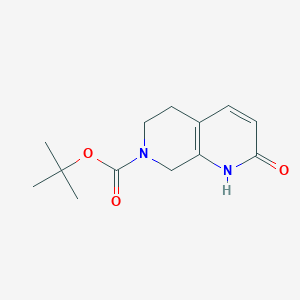
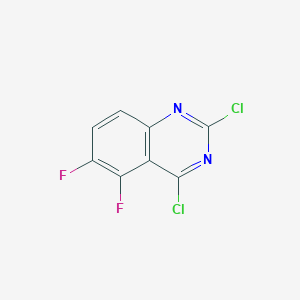



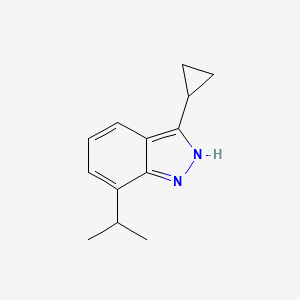
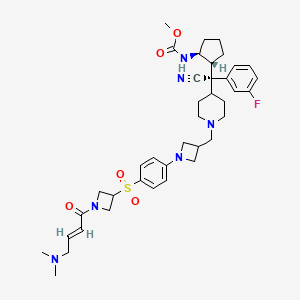
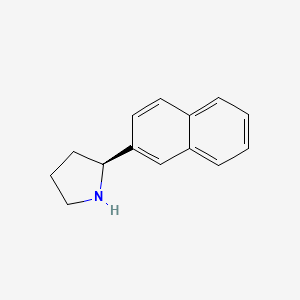
![(5S,7R)-3-[4-[(5S,7R)-3-carboxy-1-adamantyl]phenyl]adamantane-1-carboxylic acid](/img/structure/B12970250.png)
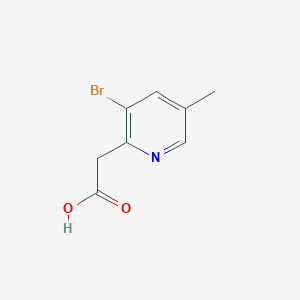
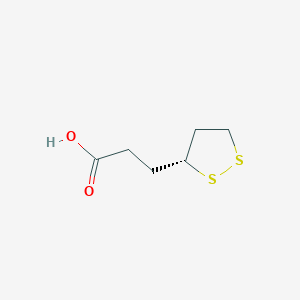

![7-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B12970279.png)

